molecular formula C29H28ClN5O2S B10890972 N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide

N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide

Cat. No.: B10890972
M. Wt: 546.1 g/mol
InChI Key: ARCRJNQDWCFCJO-UHFFFAOYSA-N
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Description

“N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide” is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis route would be optimized for cost-effectiveness, scalability, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring, potentially forming alcohol derivatives.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids could be explored.

Medicine

In medicinal chemistry, the compound could be investigated as a potential drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Sulfur-Containing Compounds: Compounds with sulfanyl groups, such as thiophenes or sulfoxides.

Uniqueness

The uniqueness of “N-{(Z)-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2-phenylbutanamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H28ClN5O2S

Molecular Weight

546.1 g/mol

IUPAC Name

N-[(E)-N'-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-N-(3-methylphenyl)carbamimidoyl]-2-phenylbutanamide

InChI

InChI=1S/C29H28ClN5O2S/c1-3-25(20-9-5-4-6-10-20)27(37)34-29(31-22-11-7-8-19(2)16-22)35-28-32-23(17-26(36)33-28)18-38-24-14-12-21(30)13-15-24/h4-17,25H,3,18H2,1-2H3,(H3,31,32,33,34,35,36,37)

InChI Key

ARCRJNQDWCFCJO-UHFFFAOYSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/NC4=CC=CC(=C4)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)NC4=CC=CC(=C4)C

Origin of Product

United States

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